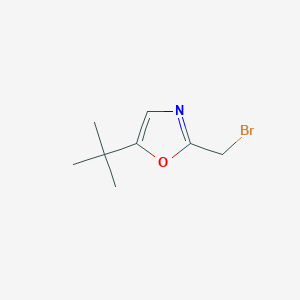
5-bromo-1,3,4-thiadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1,3,4-thiadiazol-2-ol is a heterocyclic organic compound that has garnered significant interest in various fields of research due to its unique chemical structure and diverse biological activities. This compound contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a bromine atom, making it a versatile scaffold in medicinal chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3,4-thiadiazol-2-ol typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method includes the treatment of 2-amino-1,3,4-thiadiazole with bromine in the presence of an oxidant . The reaction proceeds as follows:
Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acid solution.
Bromination: Mix the solution with bromine for the preliminary reaction.
Oxidation: Continue the reaction in the presence of an oxidant to obtain the brominated material.
Alkali Analysis: Perform alkali analysis on the brominated material to obtain 2-amino-5-bromo-1,3,4-thiadiazole.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize waste, and ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, and pyrrolidine are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
5-bromo-1,3,4-thiadiazol-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities
Biological Research: It is used in the synthesis of various bioactive molecules and as a building block for designing new therapeutic agents.
Industrial Applications: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-1,3,4-thiadiazol-2-ol involves its interaction with specific molecular targets and pathways. The compound’s mesoionic character allows it to cross cellular membranes and bind to biological targets, exerting its effects through various mechanisms . For example, in anticancer research, it has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A similar compound with a different electronic structure and reactivity.
5-bromo-2,1,3-benzothiadiazole: Another brominated thiadiazole derivative with distinct chemical properties.
Uniqueness
5-bromo-1,3,4-thiadiazol-2-ol is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and biological activity compared to other thiadiazole derivatives . Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propiedades
IUPAC Name |
5-bromo-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2OS/c3-1-4-5-2(6)7-1/h(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOTWHVBKTDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

